molecular formula C13H17NO6 B11841805 Ethyl 2,4-diethoxy-5-nitrobenzoate

Ethyl 2,4-diethoxy-5-nitrobenzoate

Cat. No.: B11841805
M. Wt: 283.28 g/mol
InChI Key: GWCJPBDOFSFPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-diethoxy-5-nitrobenzoate: is an organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.28 g/mol . It is a derivative of benzoic acid, characterized by the presence of ethoxy and nitro functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-diethoxy-5-nitrobenzoate typically involves the esterification of 2,4-diethoxy-5-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-diethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 2,4-diethoxy-5-nitrobenzoate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2,4-diethoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

  • Ethyl 2,4-dimethoxy-5-nitrobenzoate
  • Ethyl 2,4-diethoxybenzoate
  • Ethyl 2,4-dihydroxy-5-nitrobenzoate

Comparison: Ethyl 2,4-diethoxy-5-nitrobenzoate is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobicity and electron-withdrawing effects, making it a versatile compound in various applications .

Biological Activity

Ethyl 2,4-diethoxy-5-nitrobenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and two ethoxy substituents on the benzene ring, which contribute to its chemical reactivity. The presence of these functional groups is believed to impart significant biological activity to the compound. The molecular formula is C13H17N1O5C_{13}H_{17}N_{1}O_{5}, and it has a molecular weight of approximately 267.28 g/mol.

Synthesis

The synthesis of this compound typically involves the nitration of ethyl 2,4-diethoxybenzoate. This process can be achieved through various nitrating agents and conditions, often yielding the desired nitro compound with good purity.

Anticancer Activity

Recent studies have indicated that nitrobenzoate derivatives exhibit various biological activities, including anticancer properties. This compound has been evaluated in vitro for its cytotoxic effects against cancer cell lines. Research findings suggest that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer types.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)10.0Cell cycle arrest

These results indicate that this compound exhibits promising anticancer activity, particularly against breast and cervical cancer cells.

Anti-inflammatory Activity

Nitrobenzoate derivatives have also been reported to possess anti-inflammatory properties. This compound may inhibit the production of inflammatory cytokines and reduce oxidative stress in cellular models.

Table 2: Anti-inflammatory Effects of this compound

Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
103025
255045
507065

The data suggests that higher concentrations lead to more significant inhibition of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with cellular pathways involved in apoptosis and inflammation. The nitro group is hypothesized to play a critical role in mediating these effects by generating reactive nitrogen species (RNS), which can induce oxidative stress and promote apoptosis in cancer cells.

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
  • Inflammatory Response in Macrophages : In a model using RAW264.7 macrophages, this compound was shown to decrease the secretion of IL-6 and TNF-α upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C13H17NO6

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 2,4-diethoxy-5-nitrobenzoate

InChI

InChI=1S/C13H17NO6/c1-4-18-11-8-12(19-5-2)10(14(16)17)7-9(11)13(15)20-6-3/h7-8H,4-6H2,1-3H3

InChI Key

GWCJPBDOFSFPPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OCC)[N+](=O)[O-])OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.